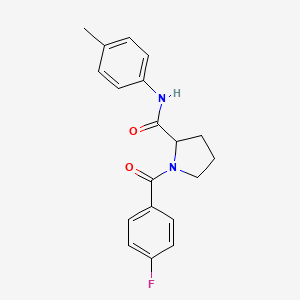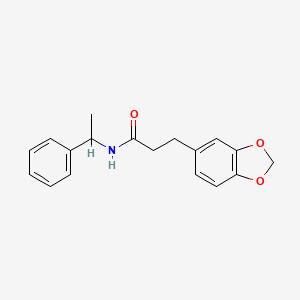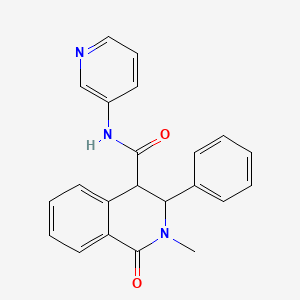
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of prolinamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their concentration in the synaptic cleft. This leads to an increase in the activation of dopamine and serotonin receptors, which can result in a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anxiogenic effects. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and pleasure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the effects of drugs on these receptors. However, 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is also highly addictive and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration, which limits its availability and use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, including the development of new drugs that target dopamine and serotonin receptors, the study of the effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, and the investigation of the long-term effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on the central nervous system. Additionally, research on the potential therapeutic uses of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in the treatment of addiction and other psychiatric disorders is an important area of future research.
Méthodes De Synthèse
The synthesis method of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with N-(4-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction results in the formation of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide as a white solid with a melting point of 147-148°C.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been used in scientific research as a tool to study the mechanism of action of various drugs and their effects on the central nervous system. It has been shown to have a high affinity for dopamine and serotonin receptors, which are important neurotransmitters in the brain. 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction and drug abuse.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMLEZSCKGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116524.png)
![2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B6116548.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6116556.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6116572.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6116602.png)
![2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116610.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![1-(2-methylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6116625.png)